N',N'-dimethyl-N-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
Overview
Description
N,N-dimethyl-N’-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride is a complex organic compound with a unique structure that includes both amine and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1,2-ethanediamine with 2-(2-nitrophenoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Complexation: The amine groups can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Complexation: Metal salts like copper(II) chloride or nickel(II) chloride are often used.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
N,N-dimethyl-N’-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in the formation of metal complexes for catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,2-ethanediamine: A simpler analog with similar amine functionalities.
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the ether linkage but lacks the nitro group.
N,N’-Dimethylethylenediamine: Another related compound with two secondary amine groups.
Uniqueness
N,N-dimethyl-N’-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride is unique due to the presence of both nitro and ether groups, which confer distinct chemical reactivity and potential applications. Its ability to form complex structures with metals and its potential biological activity make it a compound of significant interest.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4.ClH/c1-16(2)9-7-15-8-10-20-11-12-21-14-6-4-3-5-13(14)17(18)19;/h3-6,15H,7-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROJQGLHUPTHAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOCCOC1=CC=CC=C1[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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